molecular formula C19H14N2O3S B3258741 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide CAS No. 308297-54-3

5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide

Cat. No.: B3258741
CAS No.: 308297-54-3
M. Wt: 350.4 g/mol
InChI Key: KPBBXASPLWZNJY-UHFFFAOYSA-N
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Description

5-Methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a methoxy group, a phenyl ring, and a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehyde with thiourea to form the benzofuran ring, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: The biological applications of this compound are vast. It has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide has shown promise in preclinical studies for its antitumor and cytotoxic properties. Its ability to modulate biological pathways makes it a potential therapeutic agent for cancer treatment.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring structure and exhibit diverse biological activities.

  • Benzofuran derivatives: Compounds containing the benzofuran core are known for their pharmacological properties.

  • Phenyl-containing compounds: The presence of the phenyl ring contributes to the compound's reactivity and biological activity.

Uniqueness: 5-Methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide stands out due to its combination of functional groups and structural features, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methoxy-2-phenyl-N-(1,3-thiazol-2-yl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c1-23-13-7-8-15-14(11-13)16(18(22)21-19-20-9-10-25-19)17(24-15)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBBXASPLWZNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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